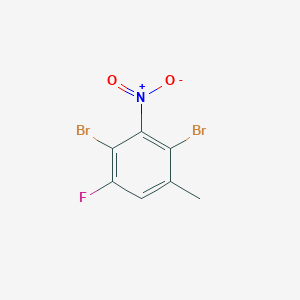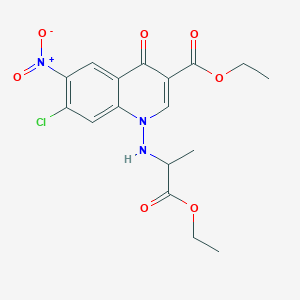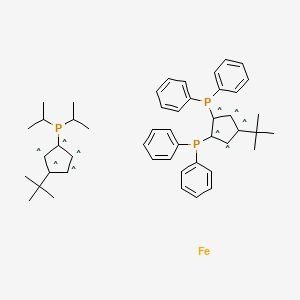
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% (1,3-BPPB) is a member of the phosphonium family of cations and is widely used in scientific research due to its unique properties. 1,3-BPPB has been used in a variety of applications, ranging from drug delivery systems to catalysis and organic syntheses. This versatile cation has been studied extensively and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been elucidated.
Applications De Recherche Scientifique
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has been used in a variety of scientific research applications. It has been used as a catalyst in organic syntheses, as a drug delivery system, and as a reagent in analytical chemistry. In addition, it has been used as a stabilizing agent in the preparation of polymers and as a stabilizing agent in the preparation of nanoparticles.
Mécanisme D'action
The mechanism of action of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% is not completely understood. However, it is believed that the cation is able to interact with the negatively charged groups of molecules, such as carboxylate groups, to form stable complexes. This allows the cation to transport molecules across cell membranes, thus allowing for the delivery of drugs and other molecules to the target site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% are not fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic. It has also been shown to be non-allergenic and non-irritating to the respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a good solvent for many organic compounds and can be used in a variety of reactions. On the other hand, 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has some limitations for use in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids and bases.
Orientations Futures
There are several potential future directions for the use of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97%. It could be used in the development of new drug delivery systems, as well as in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new materials, such as polymers and nanoparticles. Finally, it could be used in the development of new analytical techniques, such as chromatography and spectroscopy.
Méthodes De Synthèse
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% is synthesized by the reaction of dicyclopentylphosphine and 1,3-dibromopropane in the presence of anhydrous sodium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated as a white solid. The reaction is reversible and can be driven to completion by the addition of an acid or base to adjust the pH of the reaction mixture.
Propriétés
IUPAC Name |
dicyclopentyl(3-dicyclopentylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42P2.2BF4/c1-2-11-20(10-1)24(21-12-3-4-13-21)18-9-19-25(22-14-5-6-15-22)23-16-7-8-17-23;2*2-1(3,4)5/h20-23H,1-19H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCKDVOEUDOSM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)



![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)





